4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine
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Overview
Description
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . This method can also be optimized using microwave irradiation to achieve higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminotriazine derivative.
Scientific Research Applications
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(1-pyrrolidinyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a triazine ring with two amino groups and a chlorine atom.
Uniqueness
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is unique due to the presence of both a chlorine atom and a pyrrolidinyl group on the triazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5/c8-5-10-6(9)12-7(11-5)13-3-1-2-4-13/h1-4H2,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZMMSGOQWEEQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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